molecular formula C14H9BrClF3O B13936743 5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene

5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene

Cat. No.: B13936743
M. Wt: 365.57 g/mol
InChI Key: HVHVCHNAFSGNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom.

    Benzyloxylation: The attachment of a benzyloxy group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Chlorination can be performed using chlorine gas or other chlorinating agents . Trifluoromethylation often involves the use of trifluoromethylating agents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the benzyloxy group, along with the halogens and trifluoromethyl group, makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C14H9BrClF3O

Molecular Weight

365.57 g/mol

IUPAC Name

1-bromo-3-chloro-5-phenylmethoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9BrClF3O/c15-11-6-10(7-12(16)13(11)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

HVHVCHNAFSGNQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.